REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]>S(=O)(=O)(O)O>[Br:9][C:10]1[CH:18]=[C:17]([CH3:19])[C:16]([I:1])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 5-10° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before warming to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Then, the mixture is poured
|
Type
|
CUSTOM
|
Details
|
on crushed ice
|
Type
|
EXTRACTION
|
Details
|
the resultant solution is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the organic solvent is evaporated
|
Type
|
STIRRING
|
Details
|
the resulting slurry is stirred at 70° C. for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The non-dissolving part is separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |